![molecular formula C8H10OS B14692388 9-Thiabicyclo[3.3.1]non-6-en-2-one CAS No. 24173-42-0](/img/structure/B14692388.png)
9-Thiabicyclo[3.3.1]non-6-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Thiabicyclo[331]non-6-en-2-one is a sulfur-containing bicyclic compound characterized by its unique structural framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Thiabicyclo[3.3.1]non-6-en-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of sulfur dichloride with 1,5-cyclooctadiene in the presence of a solvent like dichloromethane at low temperatures (around -50°C). This reaction yields 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, which can then be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and sublimation are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 9-Thiabicyclo[3.3.1]non-6-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur species.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reactions typically occur in solvents like acetonitrile or dichloromethane at room temperature.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Azides and cyanides.
Aplicaciones Científicas De Investigación
9-Thiabicyclo[3.3.1]non-6-en-2-one has diverse applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds
Mecanismo De Acción
The mechanism of action of 9-Thiabicyclo[3.3.1]non-6-en-2-one involves its ability to undergo various chemical transformations. The sulfur atom in the compound plays a crucial role in its reactivity, participating in anchimeric assistance during substitution reactions. This facilitates the formation of episulfonium intermediates, which can be efficiently captured by nucleophiles . The compound’s unique structure also allows it to interact with biological targets, potentially disrupting cellular processes and exhibiting biological activity.
Comparación Con Compuestos Similares
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: A precursor in the synthesis of 9-Thiabicyclo[3.3.1]non-6-en-2-one.
6-Ethoxy-9-thiabicyclo[3.3.1]non-2-ene: Another sulfur-containing bicyclic compound with similar structural features.
Uniqueness: this compound stands out due to its specific reactivity patterns and the ability of its sulfur atom to participate in anchimeric assistance. This makes it a valuable compound in synthetic chemistry and a potential candidate for various applications in biology and medicine.
Propiedades
Número CAS |
24173-42-0 |
|---|---|
Fórmula molecular |
C8H10OS |
Peso molecular |
154.23 g/mol |
Nombre IUPAC |
9-thiabicyclo[3.3.1]non-6-en-2-one |
InChI |
InChI=1S/C8H10OS/c9-7-5-4-6-2-1-3-8(7)10-6/h1-2,6,8H,3-5H2 |
Clave InChI |
ORWLXUODHIADAQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2CC=CC1S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


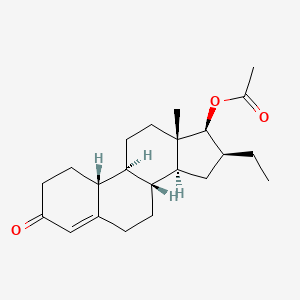

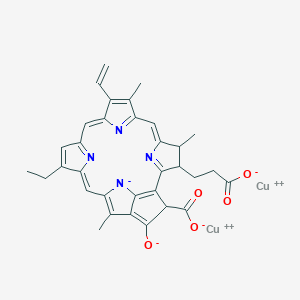
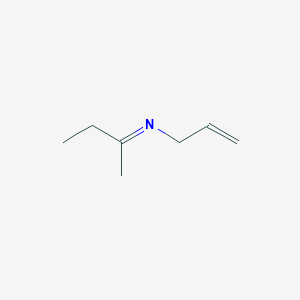
![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)
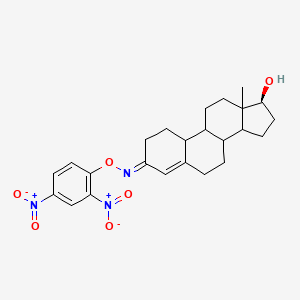

![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
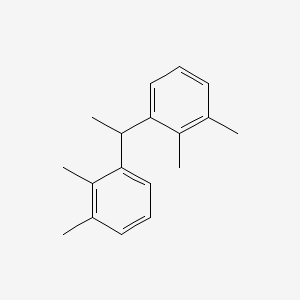
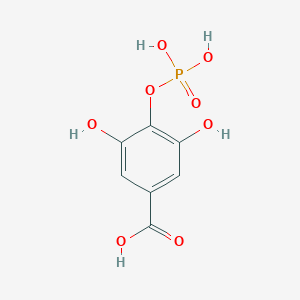
![Benzene, [(1-methylethyl)telluro]-](/img/structure/B14692366.png)
![[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14692369.png)


